molecular formula C8H5N3O3 B1194988 Calvatic acid CAS No. 54723-08-9

Calvatic acid

Cat. No. B1194988
CAS RN: 54723-08-9
M. Wt: 191.14 g/mol
InChI Key: LDRFVNKBORCKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calvatic acid is a natural compound found in certain fungi. It has garnered attention due to its potential medicinal properties, particularly its anti-inflammatory and antitumor effects .

Scientific Research Applications

Antitumor Activity

Calvatic acid has been found to have significant antitumor effects. It has been shown to inhibit the growth of Yoshida sarcoma in cell culture and increase the survival time of mice with Leukaemia 1210 . It also displayed carcinostatic activity against hepatoma and K562 leukemia cells .

Immunomodulatory Effects

Research has shown that Calvatic acid has immunomodulatory effects. It has been used in studies involving mice transfected with murine hepatocellular carcinoma cells, showing promising results .

Apoptosis Induction

Calvatic acid has been found to induce apoptosis, a process of programmed cell death. This property is particularly useful in cancer treatment, where the goal is often to induce apoptosis in cancer cells .

Antibacterial Activity

Calvatic acid has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria at a concentration of 3–6 μg/mL .

Cytotoxic Activity

In addition to its antitumor effects, Calvatic acid has also been found to have cytotoxic activity. It has been shown to inhibit the growth of cultured Yoshida sarcoma cells .

Potential in Biotechnology

The genus Calvatia, from which Calvatic acid is derived, has been found to have potential in biotechnology. It has been suggested that it could be used as a tool in the pharmaceutical and other industries .

Mechanism of Action

properties

IUPAC Name

(4-carboxyphenyl)-cyanoimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFVNKBORCKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54723-08-9
Record name Calvatic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calvatic acid
Reactant of Route 2
Calvatic acid
Reactant of Route 3
Reactant of Route 3
Calvatic acid
Reactant of Route 4
Calvatic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Calvatic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Calvatic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.